3-[2-(4-nitrophenyl)hydrazinyl]indol-2-one
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Overview
Description
The compound with the identifier “3-[2-(4-nitrophenyl)hydrazinyl]indol-2-one” is known as Carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. This compound is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis and as a reagent in various chemical reactions .
Preparation Methods
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction is as follows: [ 4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]
Chemical Reactions Analysis
Carbonyldiimidazole undergoes various types of chemical reactions, including:
Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide. [ (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{H}_2\text{O} \rightarrow 2 \text{C}_3\text{H}_4\text{N}_2 + \text{CO}_2 ]
Amide Formation: It is used to convert amines into amides, carbamates, and ureas.
Ester Formation: It can also convert alcohols into esters.
Scientific Research Applications
Carbonyldiimidazole is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Peptide Synthesis: It is used for the coupling of amino acids to form peptide bonds.
Organic Synthesis: It serves as a reagent for the formation of amides, esters, and carbamates.
Biological Research: It is used in the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of Carbonyldiimidazole involves its ability to act as a coupling reagent. It facilitates the formation of peptide bonds by reacting with carboxylic acids to form an intermediate that can then react with amines to form amides. The reaction mechanism involves the formation of an imidazole intermediate that is highly reactive and can easily form bonds with nucleophiles .
Comparison with Similar Compounds
Carbonyldiimidazole is often compared with other coupling reagents such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. Unlike these reagents, Carbonyldiimidazole is easier to handle and avoids the use of thionyl chloride, which can cause side reactions. Similar compounds include:
- Dicyclohexylcarbodiimide
- N,N’-diisopropylcarbodiimide
- Phosgene
- Imidazole
Properties
IUPAC Name |
3-[2-(4-nitrophenyl)hydrazinyl]indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c19-14-13(11-3-1-2-4-12(11)15-14)17-16-9-5-7-10(8-6-9)18(20)21/h1-8,16H,(H,15,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCUIOZKXRGHSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)NNC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=O)N=C2C=C1)NNC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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